2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide
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Overview
Description
2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[1,5-d][1,2,4]triazin core, substituted with bromophenyl and dichlorophenyl groups. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-d][1,2,4]triazin core, followed by the introduction of the bromophenyl and dichlorophenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with specific biological targets makes it valuable for understanding biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and chemical properties may allow it to act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine
- 2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide
- 2-(2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide
Uniqueness
What sets 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide apart from similar compounds is its specific substitution pattern and the presence of both bromophenyl and dichlorophenyl groups. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1326909-53-8 |
---|---|
Molecular Formula |
C19H12BrCl2N5O2 |
Molecular Weight |
493.14 |
IUPAC Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C19H12BrCl2N5O2/c20-12-3-1-11(2-4-12)16-8-17-19(29)26(23-10-27(17)25-16)9-18(28)24-15-6-13(21)5-14(22)7-15/h1-8,10H,9H2,(H,24,28) |
InChI Key |
WHVBXWKPUTWXBW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC(=CC(=C4)Cl)Cl)Br |
solubility |
not available |
Origin of Product |
United States |
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